Structural Directives in Chiral Resolution and Solid-State Pharmaceutical Design: A Comprehensive Guide to D-Tartrate(1-) Crystallography
Structural Directives in Chiral Resolution and Solid-State Pharmaceutical Design: A Comprehensive Guide to D-Tartrate(1-) Crystallography
Executive Summary
D-tartrate(1-) salts—commonly referred to as D-hydrogen tartrates or bitartrates—are ubiquitous and powerful supramolecular building blocks in crystal engineering, chiral resolution, and pharmaceutical formulation. Because the hydrogen tartrate anion possesses both a strong carboxylic acid donor and a carboxylate acceptor, alongside two secondary hydroxyl groups, it acts as a highly predictable structure-directing agent.
This whitepaper elucidates the crystallographic signatures, thermodynamic causality, and hydrogen bonding topologies underlying the formation of D-tartrate(1-) networks. It provides actionable, self-validating protocols for researchers engineering non-centrosymmetric materials for nonlinear optics (NLO) and stable active pharmaceutical ingredients (APIs).
Crystallographic Signatures of D-Tartrate(1-) Salts
The (2S,3S)-tartaric acid derivative, D-tartrate(1-), inherently crystallizes in non-centrosymmetric space groups (predominantly P21 and P212121 ) due to its absolute molecular chirality[1]. The carbon skeleton of the hydrogen tartrate anion almost universally adopts an anti-periplanar (anti) conformation.
The Causality of Conformation: The C–C–C–C torsion angle heavily favors a geometry approaching 180°[2]. This extended zigzag configuration is thermodynamically driven; it minimizes steric repulsion between the bulky terminal carboxyl and carboxylate groups while optimally positioning the hydroxyl groups outward for lateral hydrogen bonding. This structural rigidity is what makes D-tartrate(1-) an exceptional chiral discriminator.
Table 1: Representative Crystallographic Data of Hydrogen Tartrate Salts
| Compound | Space Group | Z | C-C-C-C Torsion (°) | Primary H-Bond Motif |
| 1-Methylimidazolium D-tartrate | P21 (Monoclinic) | 2 | ~179 | Head-to-tail chains |
| 1,2,3,4-Tetrahydroisoquinolin-2-ium D-tartrate | P212121 (Orthorhombic) | 4 | 178.67 | 2D Sheets + Water channels |
| Sodium hydrogen tartrate monohydrate | P212121 (Orthorhombic) | 4 | ~178 | 3D Framework |
| Sitagliptin hydrogen tartrate | P21 (Monoclinic) | 2 | ~180 | Infinite sheets |
Supramolecular Causality: The Hydrogen Bonding Network
The structural dominance of D-tartrate(1-) arises from its self-assembly into infinite, tightly interwoven networks. The causality of this assembly is rooted in the pKa difference between the two carboxylic acid groups ( ΔpKa≈1.3 ). When a base (e.g., an amine API) with a pKa sufficiently higher than the first pKa of tartaric acid (~2.9) but lower than the second (~4.2) is introduced, a mono-deprotonated hydrogen tartrate anion is selectively formed[2].
Mechanistic Breakdown of the Network:
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Head-to-Tail Chains (The Primary Motif) : The un-ionized carboxylic acid group (–COOH) acts as a strong hydrogen bond donor to the deprotonated carboxylate group (–COO⁻) of an adjacent molecule[3]. This forms exceptionally short and strong O–H···O linkages (typically 2.45–2.55 Å), propagating infinite 1D zigzag chains[1].
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Lateral Crosslinking : The secondary hydroxyl groups (–OH) act as both donors and acceptors, linking the 1D chains into 2D sheets or 3D frameworks[2].
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Cation Intercalation : The cationic API or resolving agent intercalates between these sheets, anchoring itself via N–H···O or O–H···O hydrogen bonds to the tartrate carboxylate oxygens[4]. This alignment forces the cations into parallel arrays, a critical prerequisite for generating macroscopic polarizability in 4[4].
Supramolecular topology of D-tartrate(1-) networks illustrating head-to-tail and lateral H-bonds.
Protocol: Diastereomeric Salt Resolution via D-Tartrate(1-)
D-tartaric acid is a premier resolving agent. The formation of diastereomeric hydrogen tartrate salts allows for the separation of racemic amines because the rigid, hydrogen-bonded tartrate network selectively accommodates one enantiomer of the cation more stably than the other within its chiral pockets.
Step-by-Step Methodology: Fractional Crystallization of Racemic Amines
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Stoichiometric Calculation : Weigh the racemic amine and D-tartaric acid in a strict 1:1 molar ratio.
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Causality: A 1:1 ratio ensures the formation of the monovalent hydrogen tartrate anion, which is required to trigger the robust head-to-tail hydrogen-bonded chains. A 2:1 ratio would yield a neutral tartrate, stripping the system of the self-assembling carboxylic acid donor.
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Solvent Selection & Dissolution : Suspend the mixture in a polar protic solvent system (e.g., methanol/water or ethanol/water). Heat to 60-70°C under continuous stirring until complete dissolution is achieved.
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Causality: Protic solvents mediate the proton transfer and participate in the transient hydrogen bonding required to overcome the lattice energy of the starting materials.
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Controlled Supersaturation : Cool the solution linearly at a rate of 0.1°C/min to room temperature. Do not crash-cool.
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Causality: Slow cooling promotes thermodynamic control, allowing the less soluble diastereomeric salt (which forms the more stable hydrogen-bonded network with the D-tartrate(1-) sheets) to nucleate and grow with high enantiomeric purity.
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Isolation and Washing : Filter the crystalline precipitate. Wash with a minimal volume of ice-cold solvent to remove the highly soluble, opposite diastereomer trapped in the mother liquor.
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Crystallographic Validation : Analyze the isolated crystals via Single-Crystal X-Ray Diffraction (SCXRD). Confirm the P21 or P212121 space group and evaluate the N–H···O bond distances between the amine cation and the tartrate network to validate the stereospecific packing.
Workflow for the thermodynamic resolution of racemic amines using D-tartaric acid.
The Role of Water: Channel Hydrates in Hydrogen Tartrates
A critical phenomenon in hydrogen tartrate crystallography is the propensity to form channel hydrates [3]. Because the D-tartrate(1-) anions link into infinite 2D sheets, they frequently leave parallel 1D voids in the crystal lattice. Water molecules readily occupy these channels, acting as structural "glue"[3].
Causality of Hydration Stability : The coordinated water molecules donate hydrogen bonds to the tartrate hydroxyls and accept hydrogen bonds from the API cations[3]. This multi-directional bonding substantiates the high affinity of water to the framework[3]. Upon dehydration (e.g., via heating), the robust tartrate-tartrate head-to-tail chains prevent the lattice from collapsing, often resulting in isostructural dehydrates[3]. This property is highly valuable in pharmaceutical formulations, where API stability against humidity fluctuations is paramount, as rigorously documented in 3[3].
References
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Title : Studies on the crystal structure and arrangement of water in sitagliptin L-tartrate hydrates Source : CrystEngComm (RSC) URL :[Link]
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Title : The Influence of Hydrogen Bonding on the Structure of 1-Methylimidazolium D-Tartrate Source : Acta Crystallographica Section C (IUCr) URL :[Link]
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Title : Systematic Crystallographic Investigation of Hydrogen-Bonded Networks Involving Monohydrogen Tartrate−Amine Complexes: Potential Materials for Nonlinear Optics Source : Crystal Growth & Design (ACS) URL :[Link]
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Title : Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate Source : IUCrData (IUCr) URL :[Link]
